molecular formula C23H28FN3O2 B5203567 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol

Cat. No. B5203567
M. Wt: 397.5 g/mol
InChI Key: LAFVDMZDNKVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol, also known as FMeOE, is a compound that has gained significant attention in scientific research due to its unique pharmacological properties. FMeOE is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

Mechanism of Action

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor results in the inhibition of adenylyl cyclase and the opening of potassium channels, leading to the hyperpolarization of neurons. This results in the reduction of neuronal activity and the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has also been investigated for its potential use in pain management, as it has been shown to have analgesic properties. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its selectivity for the 5-HT1A receptor and its well-characterized pharmacological properties. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol is also relatively easy to synthesize, which makes it accessible for research purposes. However, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has limitations, including its potential toxicity and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several future directions for research on 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol, including its potential use in the treatment of neurological and psychiatric disorders. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol could also be investigated for its potential use in pain management and as an anti-inflammatory and antioxidant agent. Further research is needed to fully understand the pharmacological effects of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol involves a series of chemical reactions starting from 2-fluoro-4-methoxybenzaldehyde, indole-3-carboxaldehyde, and 2-(2-aminoethoxy)ethanol. The reaction steps include condensation, reduction, and cyclization, which result in the formation of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol. The purity and yield of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has also been investigated for its potential use in pain management, as it has been shown to have analgesic properties.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-20-7-6-17(22(24)12-20)15-27-10-9-26(16-19(27)8-11-28)14-18-13-25-23-5-3-2-4-21(18)23/h2-7,12-13,19,25,28H,8-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFVDMZDNKVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol

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